molecular formula C17H24BrNO3 B1673338 Homatropine methylbromide CAS No. 80-49-9

Homatropine methylbromide

Cat. No.: B1673338
CAS No.: 80-49-9
M. Wt: 370.3 g/mol
InChI Key: FUFVKLQESJNNAN-UHFFFAOYSA-M
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Description

Homatropine methylbromide, also known as methylhomatropine bromide, is a quaternary ammonium salt of methylhomatropine. It is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors, thereby affecting the parasympathetic nervous system. This compound is primarily used to relieve intestinal spasms and abdominal cramps without producing the adverse effects associated with less specific anticholinergics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homatropine methylbromide can be synthesized through the reaction of tropanol with formyl radical almond acyl chlorides in the presence of triethylamine and methylene dichloride. The reaction is carried out under reflux conditions, followed by washing and concentration to obtain the crude product .

Industrial Production Methods: The refining method involves dissolving this compound in an organic solvent such as methanol, ethanol, propyl alcohol, or isopropanol. The solution is then heated, cooled, and crystallized using another organic solvent like acetone, isopropanol, ethyl acetate, or methyl tert-butyl ether. This process ensures the purity of this compound reaches not less than 99.5%, meeting various pharmacopoeia standards .

Chemical Reactions Analysis

Types of Reactions: Homatropine methylbromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It does not readily participate in oxidation or reduction reactions.

Common Reagents and Conditions: The compound reacts with various nucleophiles under mild conditions, often in the presence of organic solvents. The reaction conditions are typically moderate, ensuring the stability of the compound.

Major Products Formed: The primary products formed from these reactions are derivatives of this compound, which retain the core structure but have different substituents attached to the nitrogen atom.

Comparison with Similar Compounds

    Atropine: Both homatropine methylbromide and atropine are anticholinergic agents.

    Scopolamine: Like this compound, scopolamine is used to treat motion sickness and gastrointestinal cramps.

Uniqueness: this compound’s primary uniqueness lies in its peripheral action and inability to cross the blood-brain barrier, which minimizes central nervous system side effects. This makes it a safer option for patients who require anticholinergic treatment without the risk of central nervous system complications .

Properties

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFVKLQESJNNAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Homatropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder.
Record name Homatropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

80-49-9
Record name Homatropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Homatropine methylbromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Melting Point

191-192 °C
Details PhysProp
Record name Homatropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does homatropine methylbromide exert its effects?

A1: this compound acts as a competitive antagonist at muscarinic receptors. [, , , ] It binds to these receptors, preventing acetylcholine from binding and activating them. [, , ]

Q2: What are the downstream effects of this compound binding to muscarinic receptors?

A2: By blocking acetylcholine's action, this compound inhibits parasympathetic nerve stimulation. [, , ] This leads to a range of effects, including reduced smooth muscle contraction in the gastrointestinal, biliary, and genitourinary tracts (antispasmodic effect), decreased pepsin and gastrin secretion, mydriasis (pupil dilation), and reduced salivation (antisialagogue effect). [, , , ]

Q3: Is there evidence of this compound having a greater effect on specific muscarinic receptor subtypes?

A3: While research indicates potential interaction with the muscarinic 3 receptor (hMR3), the studies primarily focus on overall muscarinic antagonism. [] Further investigation is needed to determine subtype-specific effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H24BrNO3, and its molecular weight is 370.29 g/mol.

Q5: Are there any available spectroscopic data for this compound?

A5: Several studies employed spectroscopic techniques for analysis. These include:

  • UV-Vis spectrophotometry: Used to quantify this compound by measuring the absorbance of its complex with reagents like picric acid [] or iodine. []
  • Colorimetry: Utilized to measure this compound after reaction with Dragendorff's reagent, forming a measurable colored complex. [, ]

Q6: Does this compound degrade in the presence of antacids?

A6: Research shows that this compound can degrade in formulations containing antacids, forming tropine methylbromide as a major decomposition product. []

Q7: Are there analytical methods to determine this compound in complex formulations like syrups?

A7: Yes, specific and stability-indicating methods have been developed for analyzing this compound in syrups. [] These involve techniques like ion exchange chromatography and UV spectrophotometry. []

Q8: How does the structure of this compound relate to its anticholinergic activity compared to other compounds?

A8: While direct structural comparisons are limited in the provided research, studies suggest that the presence of an α-hydroxyl group in mandelyl tropine esters (like homatropine) contributes to a faster hydrolysis rate compared to tropyl tropine esters (like atropine). [] Additionally, the quaternary ammonium structure in this compound significantly increases its hydrolysis rate compared to tertiary amine analogs. []

Q9: Does modifying the structure of this compound affect its binding to the muscarinic 3 receptor?

A9: Computational studies investigated the unbinding process of this compound and its analogs from hMR3. [] These studies highlight key pharmacophores and structural elements influencing the unbinding kinetics, which could guide future drug design for improved residence time and potentially enhanced activity. []

Q10: What is the stability of this compound under different conditions?

A10: this compound exhibits sensitivity to light and can degrade in the presence of antacids. [, ] Further research is needed to fully characterize its stability profile under various conditions (e.g., pH, temperature, excipients).

Q11: Are there strategies to improve the stability of this compound formulations?

A11: Research highlights the use of methanol to stabilize the colored complex formed between this compound and Dragendorff's reagent during analysis, preventing its degradation under laboratory lighting. [] This finding might offer insights into potential stabilizing agents for formulations. Further research is needed to explore specific strategies for enhancing its formulation stability.

Q12: How does the route of administration affect the activity of this compound?

A12: Studies in rats showed that the oral bioavailability of this compound is much lower than that of atropine. [] This suggests significant first-pass metabolism. Intravenous administration in cats revealed a potent ganglionic blocking effect, while oral administration showed minimal blockade. []

Q13: What is the duration of action of this compound?

A13: The research primarily focuses on the pharmacological effects and doesn't explicitly mention the duration of action.

Q14: What analytical techniques are used to quantify this compound?

A14: Numerous analytical methods have been developed for quantifying this compound in various matrices, including:

  • Gas chromatography (GC): Used to determine this compound in tablets and elixirs. [] The method involves hydrolysis to mandelic acid, derivatization, and quantification using a chromatographic standard. []
  • High performance liquid chromatography (HPLC): Employed for separating and quantifying this compound, often after a hydrolysis step. [, , , ] Various detection methods, including UV-Vis and fluorescence, have been used. [, , , ]
  • Flow injection analysis (FIA): A rapid and automated technique utilized to determine this compound in pharmaceutical formulations based on its precipitation reaction with silver nitrate. []
  • Ion exchange chromatography: Coupled with UV spectrophotometry, this technique is used for specific analysis of this compound in complex syrups. []
  • Toxicity and safety: Studies in rats and mice indicate that the toxicity of this compound varies with the route of administration. [] It is crucial to consider potential toxicity concerns when using this compound.
  • Chiral separation: Research demonstrates successful chiral separation of this compound enantiomers using HPLC with α1-acid glycoprotein chiral stationary phase. [] This separation is essential for understanding the specific activity and properties of each enantiomer.
  • Computational chemistry and modeling: Molecular modeling studies provide insights into the interaction of this compound and its analogs with the muscarinic 3 receptor, aiding in understanding the structural features influencing binding kinetics and potentially guiding future drug design. []

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